molecular formula C9H9NO5 B1333355 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone CAS No. 102877-53-2

1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone

Cat. No.: B1333355
CAS No.: 102877-53-2
M. Wt: 211.17 g/mol
InChI Key: UGMBXUXKKCTLHR-UHFFFAOYSA-N
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Description

1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone is a chemical compound with the molecular formula C9H9NO5. It is characterized by the presence of hydroxy, methoxy, and nitro functional groups attached to a phenyl ring, along with an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the treatment of 4-benzyloxy-5-methoxy-2-nitro-acetophenone with trifluoroacetic acid at room temperature for 14 hours, yielding the desired product with an 89% yield . Another method involves the reaction of hydroxyphenyl ethanone with methoxy bromide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl ethanones.

Scientific Research Applications

1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone is unique due to the presence of all three functional groups (hydroxy, methoxy, and nitro) on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5(11)6-3-7(10(13)14)9(15-2)4-8(6)12/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMBXUXKKCTLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379416
Record name 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102877-53-2
Record name 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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